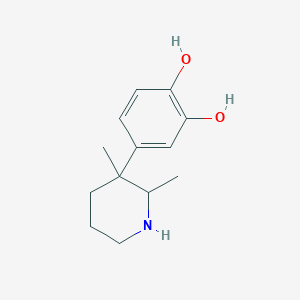
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzenediol moiety substituted with a piperidinyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- typically involves the reaction of 1,2-benzenediol with a suitable piperidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl groups of 1,2-benzenediol are replaced by the piperidinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent extraction and crystallization techniques are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol,4-methyl-: A similar compound with a methyl group instead of a piperidinyl group.
1,3-Benzenediol,2,5-dimethyl-: Another related compound with different substitution patterns on the benzene ring.
1,2-Benzenediol,4-(1-methyl-4-piperidinyl)-: A compound with a similar piperidinyl substitution but different methylation pattern.
Uniqueness
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2,3-dimethylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-9-13(2,6-3-7-14-9)10-4-5-11(15)12(16)8-10/h4-5,8-9,14-16H,3,6-7H2,1-2H3 |
InChI Key |
UINJNTGRCFEESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)(C)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















